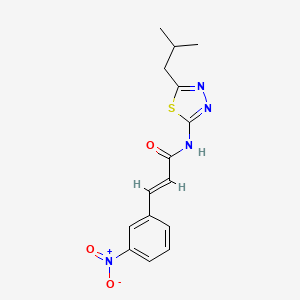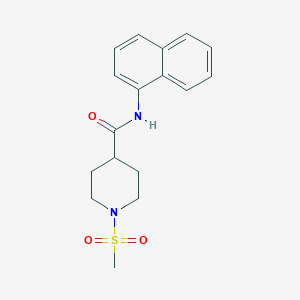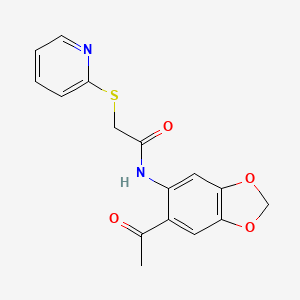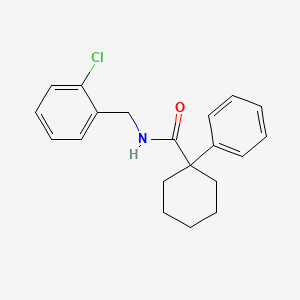
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as Brachycladine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Brachycladine belongs to the class of 1,2,4-triazole-3-thione derivatives, which have been found to possess several biological activities.
作用机制
The mechanism of action of Brachycladine is not fully understood. However, it has been proposed that Brachycladine exerts its biological activities by inhibiting the activity of specific enzymes or proteins. For example, Brachycladine has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
Brachycladine has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that Brachycladine exhibits antifungal and antibacterial activities against a wide range of microorganisms. It has also been shown to inhibit the growth of tumor cells in vitro. In vivo studies have shown that Brachycladine exhibits herbicidal and insecticidal activities. It has also been shown to exhibit antitumor activity in animal models.
实验室实验的优点和局限性
One of the main advantages of Brachycladine is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and pesticides. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of Brachycladine is its low solubility in water, which makes it difficult to administer orally. This limits its potential applications in medicine and agriculture.
未来方向
There are several future directions for research on Brachycladine. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Brachycladine, which could lead to the development of new drugs targeting specific enzymes or proteins. Additionally, the potential applications of Brachycladine in material science and nanotechnology should be explored. Finally, the safety and toxicity of Brachycladine should be thoroughly investigated to ensure its potential applications in medicine and agriculture do not pose a risk to human health or the environment.
合成方法
Brachycladine can be synthesized by the reaction of 4-bromo-2-chloroaniline with thiourea and sodium hydroxide in ethanol. The resulting compound is then treated with hydrazine hydrate to obtain Brachycladine. The overall yield of the synthesis process is approximately 60%.
科学研究应用
Brachycladine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Brachycladine has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to be an effective inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In agriculture, Brachycladine has been found to possess herbicidal and insecticidal activities. In material science, Brachycladine has been used as a building block for the synthesis of various organic compounds.
属性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN5O/c10-6-1-2-8(7(11)3-6)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNKWKVTPEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)



![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)

![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)



